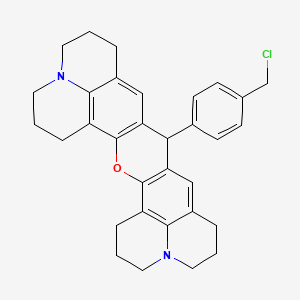
Vincristine Methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vincristine Methiodide is a derivative of vincristine, a vinca alkaloid isolated from the Madagascar periwinkle plant, Catharanthus roseus. Vincristine is widely used as a chemotherapy medication to treat various types of cancer, including acute lymphocytic leukemia, Hodgkin’s disease, and neuroblastoma . This compound shares similar properties but is modified to enhance its therapeutic efficacy and reduce side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vincristine Methiodide is synthesized through a series of chemical reactions starting from the natural alkaloid vincristine. The synthesis involves the methylation of vincristine to form the methiodide derivative. This process typically requires the use of methyl iodide as the methylating agent under controlled conditions to ensure the selective formation of the methiodide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of vincristine from Catharanthus roseus, followed by its chemical modification to produce the methiodide derivative. The production process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Vincristine Methiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methiodide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and potential therapeutic applications .
Applications De Recherche Scientifique
Vincristine Methiodide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of vinca alkaloids and their derivatives.
Mécanisme D'action
Vincristine Methiodide exerts its effects by binding to tubulin, a protein that forms microtubules, which are essential for cell division. By inhibiting the polymerization of tubulin, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at metaphase and subsequent apoptosis of cancer cells . This mechanism is similar to that of vincristine but may have modifications due to the presence of the methiodide group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vincristine Methiodide is similar to other vinca alkaloids, including:
Vincristine: The parent compound, widely used in chemotherapy.
Vinblastine: Another vinca alkaloid with similar mechanisms but different therapeutic applications.
Vindesine: A semi-synthetic derivative of vinblastine with distinct pharmacological properties.
Vinflunine: A fluorinated derivative with enhanced anti-tumor activity.
Uniqueness
This compound is unique due to its modified structure, which may offer advantages in terms of therapeutic efficacy and reduced side effects compared to its parent compound, vincristine. The presence of the methiodide group can influence the compound’s pharmacokinetics and pharmacodynamics, potentially making it a more effective treatment option for certain cancers .
Propriétés
Numéro CAS |
4724-00-9 |
|---|---|
Formule moléculaire |
C₄₇H₅₉IN₄O₁₀ |
Poids moléculaire |
966.9 |
Synonymes |
6’-Methylleurocristinium Iodide; N6’-Methylleurocristinium Iodide; 1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.; 2H-3,7-Methanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.; Leurocristine Methiodide; 6’-Methyl-22-oxo-vincale |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)
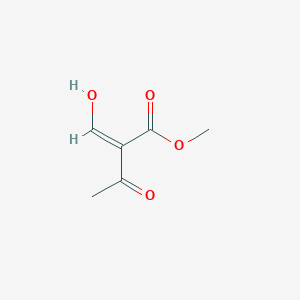
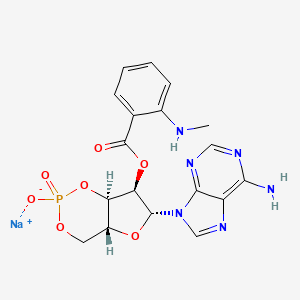
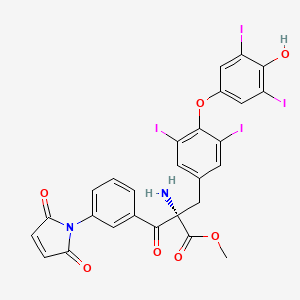
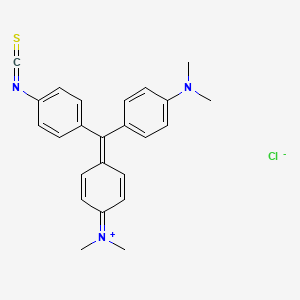
![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)
